molecular formula C14H15NO3S B8423854 2-(3-Isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid

2-(3-Isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid

Cat. No. B8423854
M. Wt: 277.34 g/mol
InChI Key: WXEMBVNYZIOBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

4-methyl-2-(3-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H15NO3S/c1-8(2)18-11-6-4-5-10(7-11)13-15-9(3)12(19-13)14(16)17/h4-8H,1-3H3,(H,16,17)

InChI Key

WXEMBVNYZIOBSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

390 mg of 3-Isopropoxythiobenzamide was dissolved in 5 ml of ethanol, 360 mg of ethyl 2-chloroacetoacetate was added to the solution, and the mixture was heated under reflux for five hours. After the reaction mixture was cooled, it was concentrated and subjected to silica gel chromatography (eluent, hexane: ethyl acetate=9:1) to separate an intended product (490 mg). The resulting oily substance was dissolved in 5 ml of ethanol, 10 ml of a 1N aqueous sodium hydroxide solution was added, and the mixture was heated at 70° C. for one hour. After the completion of the reaction, ethanol was removed by distillation and the residue was neutralized with 1N hydrochloric acid. The precipitated crystal was collected by filtration and recrystallized from a 50% aqueous ethanol solution to give 358 mg of 2-(3-isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid (yield: 65%).
Name
3-Isopropoxythiobenzamide
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two

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